molecular formula C8H8Cl2N2 B1423363 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine CAS No. 21721-73-3

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine

Cat. No.: B1423363
CAS No.: 21721-73-3
M. Wt: 203.07 g/mol
InChI Key: AEKXEKPMZIZYLD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine is a synthetic pyrimidine derivative that serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring two chlorine atoms and a cyclopropyl group, makes it a versatile precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce more complex functional groups at the 4 and 6 positions. This enables the creation of a diverse library of substituted pyrimidines for screening in various applications. Pyrimidine scaffolds similar to this compound are frequently explored in medicinal chemistry for the development of bioactive molecules. The dichloro-pyrimidine core is a key intermediate in the synthesis of compounds studied for a range of pharmacological activities. As a high-value building block, it facilitates the efficient construction of more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,6-dichloro-2-cyclopropyl-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKXEKPMZIZYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21721-73-3
Record name 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine typically involves the chlorination of 2-cyclopropyl-5-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as acetonitrile, and POCl3 is added dropwise. The mixture is then heated to 80-85°C for several hours. After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent like ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, where the chlorine atoms are replaced by other functional groups, or oxidized/reduced derivatives with altered oxidation states .

Scientific Research Applications

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, thereby modulating intracellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

The following table highlights structural analogues and their key differences:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score*
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine 21721-73-3 Cl (4,6); Cyclopropyl (2); Me (5) C₈H₈Cl₂N₂ 203.07 Reference
4,6-Dichloro-2-methylpyrimidin-5-amine 39906-04-2 Cl (4,6); Me (2); NH₂ (5) C₅H₅Cl₂N₃ 182.02 0.64
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine 145783-14-8 Cl (4,6); NO₂ (5); SPr (2) C₇H₇Cl₂N₃O₂S 268.13 0.85
4,6-Dichloro-5-methoxypyrimidine 5018-38-2 Cl (4,6); OMe (5) C₅H₄Cl₂N₂O 195.01 N/A
4,6-Dichloro-5-fluoro-2-methylpyrimidine 105806-13-1 Cl (4,6); F (5); Me (2) C₅H₃Cl₂FN₂ 181.00 N/A

*Similarity scores derived from structural overlap analyses .

Key Observations:
  • Cyclopropyl vs. Methyl/Thio Groups : The cyclopropyl group in the reference compound introduces steric hindrance and electronic effects distinct from methyl or propylthio groups in analogues. For example, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibits higher reactivity due to the electron-withdrawing nitro group and sulfur’s nucleophilicity .
  • Halogen and Functional Group Diversity : Fluorine substitution (CAS 105806-13-1) enhances electronegativity and metabolic stability compared to chlorine or methyl groups .

Physicochemical Properties

The table below compares critical properties:

Property This compound 4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Boiling Point (°C) 286.8±35.0 Not reported Not reported
Density (g/cm³) 1.409 1.52 (predicted) 1.55 (predicted)
LogP (Hydrophobicity) ~2.8 (estimated) ~1.9 ~2.3
Solubility Low (non-polar substituents) Moderate (methoxy polarity) Low (fluorine’s electronegativity)
Key Findings:
  • Cyclopropyl vs. Methoxy : The cyclopropyl group increases hydrophobicity (higher LogP) compared to methoxy, which improves water solubility in 4,6-Dichloro-5-methoxypyrimidine .
  • Fluorine Impact : The fluorine atom in 4,6-Dichloro-5-fluoro-2-methylpyrimidine enhances stability but reduces solubility due to strong electronegativity .

Biological Activity

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (DCMP) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features two chlorine atoms at the 4 and 6 positions, a cyclopropyl group at position 2, and a methyl group at position 5, contributing to its unique reactivity and interaction with biological systems.

  • Molecular Formula : C8H8Cl2N2
  • Molecular Weight : Approximately 217.09 g/mol
  • Structural Characteristics :
    • Chlorine Substituents : Enhance electrophilicity and potential for nucleophilic substitution.
    • Cyclopropyl Group : May influence the compound's stability and reactivity.

DCMP interacts with specific molecular targets such as enzymes or receptors, which can lead to various biological effects. Notably, it may inhibit phosphodiesterase enzymes, modulating intracellular signaling pathways. The precise mechanisms depend on the context of use and the biological target involved.

Antimicrobial Properties

Research indicates that DCMP exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting growth, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

DCMP has garnered attention for its anticancer properties. Studies have evaluated its effects on different cancer cell lines, revealing that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in vitro assays demonstrated that DCMP effectively reduced the viability of cancer cells at micromolar concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies showed that DCMP could suppress the activity of cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses. The IC50 values reported for COX inhibition were comparable to established anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR of DCMP is critical for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect its potency and selectivity against biological targets. For example, substituents that enhance electron density at specific sites have been correlated with increased inhibitory activity against kinases involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of DCMP involved testing against Gram-positive and Gram-negative bacteria. The results indicated that DCMP exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across various strains, demonstrating its broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Activity in Cell Lines

In a recent investigation, DCMP was tested on several human cancer cell lines, including breast and colon cancer cells. The compound showed an IC50 value of approximately 15 µM against breast cancer cells, indicating potent anticancer activity. Mechanistic studies suggested that DCMP induces apoptosis through the activation of caspase pathways .

Data Table: Biological Activities of DCMP

Biological ActivityTargetIC50/EC50 (µM)Reference
AntimicrobialVarious bacteria10-50 MIC
AnticancerBreast Cancer Cells15 IC50
Anti-inflammatoryCOX EnzymesComparable to celecoxib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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